
Copper;pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;pyridine-2-carboxylic acid typically involves the reaction of copper(II) acetate with pyridine-2-carboxylic acid in a methanolic solution. The reaction is carried out at room temperature under aerobic conditions. The resulting complex precipitates out of the solution as an intense green powder, which can be recrystallized from methanol to obtain stable crystals .
Industrial Production Methods
The robustness and reliability of this preparation method make it suitable for large-scale production .
化学反応の分析
Types of Reactions
Copper;pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The pyridine ligand can be substituted with other ligands, altering the properties of the complex.
Coordination: The compound can form coordination complexes with other molecules, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .
科学的研究の応用
Copper;pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism by which copper;pyridine-2-carboxylic acid exerts its effects involves several molecular targets and pathways:
Redox Cycling: The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Coordination Chemistry: The pyridine-2-carboxylic acid ligand coordinates with the copper center, stabilizing the complex and enhancing its reactivity.
DNA Interaction: The compound can interact with DNA, inhibiting its replication and transcription, which is crucial for its antitumor activity.
類似化合物との比較
Copper;pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Picolinic Acid: An isomer of pyridine-2-carboxylic acid with the carboxyl group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
This compound is unique due to its specific coordination geometry and the stability of its complexes, which make it particularly useful in catalysis and medicinal chemistry .
特性
分子式 |
C12H10CuN2O4 |
|---|---|
分子量 |
309.76 g/mol |
IUPAC名 |
copper;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChIキー |
HSLXSZISQMKXDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
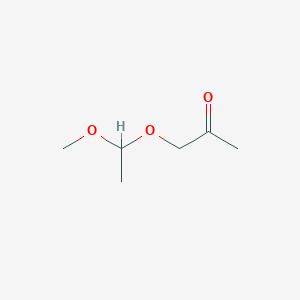
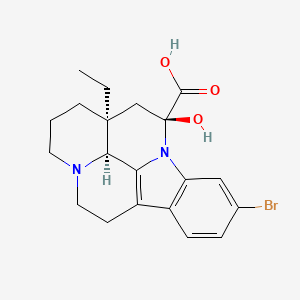
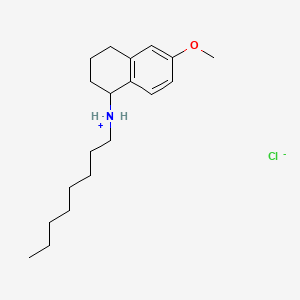

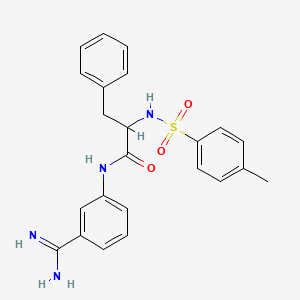
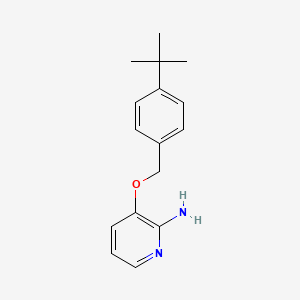
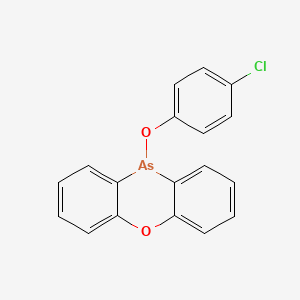
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
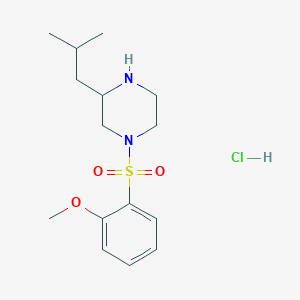
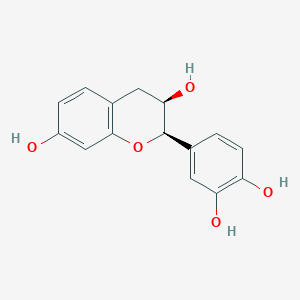
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
